

Comprehensive Comparative Analysis: SAR-20347 vs. Deucravacitinib as TYK2 Inhibitors

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Compound Focus: SAR-20347

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Introduction to TYK2 Inhibition Approaches

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular signaling proteins that mediate cytokine signaling through the JAK-STAT pathway. Unlike other JAK family members (JAK1, JAK2, JAK3), TYK2 specifically transduces signals for key **proinflammatory cytokines** including IL-12, IL-23, and type I interferons, which play pivotal roles in immune-mediated inflammatory diseases such as psoriasis, psoriatic arthritis, and other autoimmune conditions [1] [2]. The strategic importance of TYK2 inhibition lies in its ability to **modulate specific immune pathways** without broadly suppressing JAK-dependent physiological functions, potentially offering a superior therapeutic window compared to pan-JAK inhibitors [3].

Two distinct pharmacological approaches have emerged for TYK2 inhibition: **orthosteric inhibition** represented by **SAR-20347**, which targets the conserved catalytic (JH1) domain competing with ATP binding, and **allosteric inhibition** represented by deucravacitinib, which uniquely binds to the regulatory (JH2) pseudokinase domain, inducing a conformational change that stabilizes TYK2 in an inactive state [1] [2] [3]. This fundamental difference in mechanism of action translates to significant variations in selectivity profiles, potential safety implications, and ultimately, clinical utility. The following comprehensive analysis compares these two TYK2 inhibitors across pharmacological, biochemical, and clinical dimensions to inform researchers and drug development professionals about their respective characteristics and applications.

Basic Properties and Development Status

Table 1: Fundamental Characteristics of SAR-20347 and Deucravacitinib

Property	SAR-20347	Deucravacitinib
Molecular Formula	C ₂₁ H ₁₈ ClFN ₄ O ₄	C ₂₀ H ₂₂ N ₈ O ₃
Molecular Weight	444.84 g/mol	425.47 g/mol
CAS Number	1450881-55-6	1640881-50-6
Mechanism of Action	Orthosteric inhibitor (ATP-competitive)	Allosteric inhibitor (regulatory domain binding)
Primary Targets	TYK2 > JAK1 > JAK2 > JAK3	Highly selective TYK2
Development Status	Preclinical research tool	FDA-approved (Sept 2022) for moderate-to-severe plaque psoriasis
Clinical Applications	Experimental only	Approved: Plaque psoriasis; Trials: Psoriatic arthritis, SLE, inflammatory bowel diseases

SAR-20347 exists as a **light yellow to yellow solid powder** with predicted density of 1.4±0.1 g/cm³ and is characterized as a **novel small molecule inhibitor** with specificity primarily for TYK2 and JAK1 over other JAK family members [4] [5] [6]. Its current application is restricted to **research purposes only**, with no clinical approvals for therapeutic use. The compound is commercially available through chemical suppliers specializing in research compounds, with typical pricing ranging from approximately \$30-40 per milligram, reflecting its status as a preclinical tool compound [4].

In contrast, deucravacitinib (marketed as Sotyktu) represents a **first-in-class therapeutic agent** that has successfully progressed through clinical development and regulatory approval processes [1] [7]. Its approval by the FDA in September 2022 for moderate-to-severe plaque psoriasis marked a significant milestone as the

first TYK2 inhibitor approved for clinical use [1]. The compound continues to be evaluated in extensive clinical trials across multiple immune-mediated inflammatory conditions, demonstrating the pharmaceutical industry's confidence in its therapeutic potential and safety profile [2] [7].

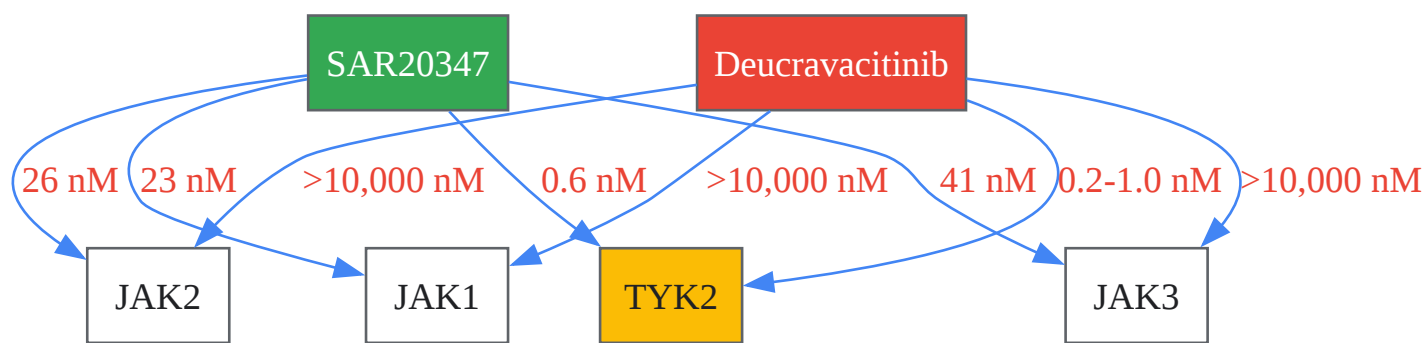
Inhibitory Profiles and Selectivity

Table 2: Inhibitory Activity and Selectivity Profiles

Parameter	SAR-20347	Deucravacitinib
TYK2 IC ₅₀	0.6 nM	0.2-1.0 nM (varies by assay)
JAK1 IC ₅₀	23 nM	>10,000 nM (>10,000-fold selectivity)
JAK2 IC ₅₀	26 nM	>10,000 nM (>10,000-fold selectivity)
JAK3 IC ₅₀	41 nM	>10,000 nM (>10,000-fold selectivity)
Selectivity Ratio	TYK2>JAK1>JAK2>JAK3 (moderate selectivity)	Highly selective for TYK2 over JAK1/2/3
Cellular TYK2 Inhibition	IL-12-mediated STAT4 phosphorylation (IC ₅₀ = 126 nM)	IL-23/IL-12 signaling inhibition (IC ₅₀ ~ 1-5 nM)
Key Off-target Risks	JAK1-mediated immune effects, JAK2 hematopoietic effects	Minimal off-target kinase activity

The inhibitory profiles reveal fundamentally different selectivity characteristics between these compounds. **SAR-20347** demonstrates a **potent but multi-targeted inhibition** pattern, with strong activity against TYK2 (IC₅₀ = 0.6 nM) but significant cross-reactivity with JAK1 (IC₅₀ = 23 nM), JAK2 (IC₅₀ = 26 nM), and JAK3 (IC₅₀ = 41 nM) [4] [5]. This pattern classifies **SAR-20347** as a **TYK2-preferential multi-JAK inhibitor** rather than a truly selective TYK2 agent, which may have implications for its pharmacological effects and potential adverse event profiles.

Deucravacitinib exhibits exceptional **functional selectivity** for TYK2 over other JAK family members, with 100-to-2000-fold selectivity ratios in cellular assays [3] [7]. This remarkable specificity stems from its unique mechanism of **allosteric inhibition** through binding to the JH2 pseudokinase domain, which is structurally distinct from the highly conserved JH1 ATP-binding domain targeted by conventional kinase inhibitors [2] [3]. At therapeutic exposures, deucravacitinib achieves selective TYK2 inhibition without clinically meaningful inhibition of JAK1, JAK2, or JAK3, as demonstrated in whole blood assays comparing clinically achieved drug concentrations with inhibitory thresholds for each kinase [3].



Inhibitory Selectivity Profiles: SAR-20347 vs Deucravacitinib

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Figure 1: Comparative selectivity profiles of **SAR-20347** and deucravacitinib. **SAR-20347** shows a TYK2-preferential multi-JAK inhibition pattern, while deucravacitinib demonstrates exceptional specificity for TYK2 over other JAK family members.

Experimental Protocols and Methodologies

Kinase Inhibition Assays

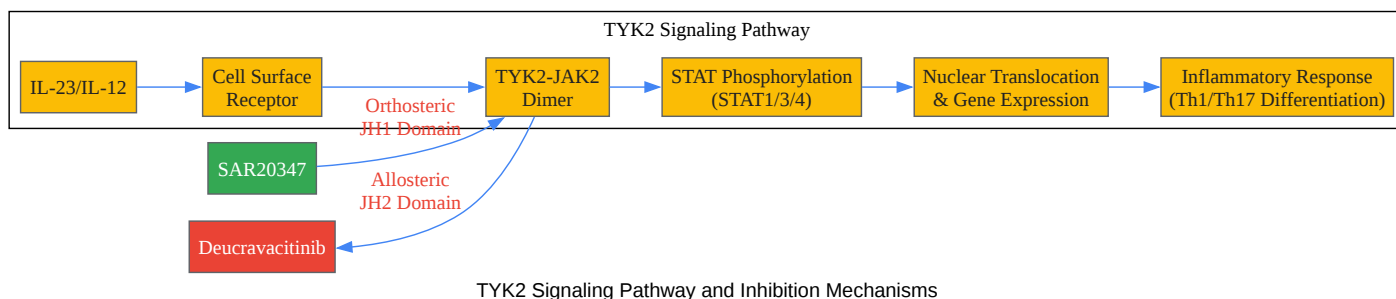
The determination of IC₅₀ values for kinase inhibition typically follows standardized **biochemical kinase assays** using purified kinase domains. For **SAR-20347**, kinases are prepared in Base Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO) with substrate added along with 1.5 mM CaCl₂, 16 µg/mL Calmodulin, and 2 mM MnCl₂ [4]. Varying concentrations of **SAR-20347** in DMSO are added to the kinase reaction along with 10 µM ³³P-ATP (activity 0.01 µCi/µL final) for **IC₅₀ determination** via radioactive phosphorylation measurements [4].

For deucravacitinib, similar biochemical assays are employed but with emphasis on demonstrating **mechanistic differentiation** between JH1 catalytic domain binding and JH2 regulatory domain binding. The unique allosteric mechanism is confirmed through **binding assays** and **crystallographic studies** showing deformation of the TYK2 regulatory domain rather than competition at the ATP-binding site [2] [3]. These structural studies reveal how deucravacitinib stabilizes the JH2-JH1 domain interaction, maintaining TYK2 in an inactive conformation that cannot be activated by cytokine-receptor engagement [2].

Cellular Activity Assessment

Cellular inhibition of TYK2-dependent signaling is typically measured using **phospho-STAT detection assays** in relevant cell lines. For **SAR-20347**, NK-92 cells (for IL-12/STAT4 signaling) or Jurkat cells (for IFN- α signaling) are plated in 96-well v-bottom plates in starvation medium, incubated with compound (0.5% DMSO) for 20 minutes at 37°C, 5% CO₂, and stimulated with individual cytokines [4] [6]. **P-STAT levels** are then measured in duplicate using MSD plates or similar immunoassay platforms following manufacturers' instructions [4].

For deucravacitinib, cellular activity is often assessed in **primary human immune cells** or specialized cell lines expressing relevant cytokine receptors. The **functional selectivity** is demonstrated through side-by-side comparisons of pathway inhibition, showing potent suppression of IL-12 and IL-23 signaling (TYK2-dependent) without significant inhibition of JAK1-dependent (IL-6, IL-7) or JAK2-dependent (erythropoietin) cytokine signaling [3]. These assays typically employ **flow cytometric analysis** of STAT phosphorylation or **reporter gene assays** in engineered cell lines to quantify pathway inhibition across multiple cytokine systems [3].



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Figure 2: TYK2 signaling pathway and inhibition mechanisms. Both inhibitors disrupt TYK2-mediated signaling but through fundamentally different molecular mechanisms - **SAR-20347** via competitive ATP binding in the catalytic JH1 domain, and deucravacitinib via allosteric stabilization of the regulatory JH2 domain.

In Vivo Evidence and Clinical Translation

Preclinical Efficacy Models

In animal models of psoriasis, **SAR-20347** has demonstrated significant **disease-modifying effects**. In a murine imiquimod-induced psoriasis model, administration of **SAR-20347** (50 mg/kg by oral gavage) led to a **striking decrease in disease pathology**, including reduced activation of keratinocytes and proinflammatory cytokine levels compared with both TYK2 mutant mice and wild-type controls [4] [6]. Treatment with **SAR-20347** (60 mg/kg) inhibited IL-12-induced IFN- γ production in serum by 91% compared to vehicle-treated animals, demonstrating potent **TYK2 signaling blockade** in vivo [4] [5]. These findings collectively indicate that dual inhibition of JAK1- and TYK2-mediated cytokine signaling may be more effective than TYK2 inhibition alone in reducing psoriasis pathogenesis in preclinical models [6].

Deucravacitinib has shown compelling activity across multiple **autoimmune disease models**. In phase 3 clinical trials for moderate-to-severe plaque psoriasis (POETYK PSO-1 and PSO-2), deucravacitinib demonstrated significant efficacy, with almost 70% of patients achieving PASI75 response by week 24, significantly superior to placebo and apremilast [1] [8]. A network meta-analysis of 20 randomized clinical trials containing 7,564 patients with moderate-to-severe psoriasis found that deucravacitinib at all dose levels (except for 3 mg every other day) ranked among the best treatments for achieving Physician's Global Assessment of "clear" or "almost clear" (PGA 0/1) and PASI-75 at 12-16 weeks [8]. Analysis ranking according to efficacy and safety showed deucravacitinib (3 mg QD and 3 mg BID) was the optimal treatment balance among oral systemic therapies for psoriasis [8].

Safety and Tolerability Profiles

The safety profile of **SAR-20347** is less characterized due to its status as a preclinical tool compound. However, based on its pharmacological profile, potential safety concerns would be anticipated from its **JAK1 and JAK2 cross-reactivity**. Inhibition of JAK1 could affect immune surveillance and lipid metabolism, while JAK2 inhibition poses theoretical risks for **hematopoietic suppression** including anemia, neutropenia, and thrombocytopenia [1]. These potential class effects highlight the therapeutic advantage of more selective TYK2 inhibition.

Deucravacitinib has demonstrated a **favorable safety profile** in clinical trials consistent with its high selectivity for TYK2. In pooled analysis from phase 3 trials in psoriasis, the most common adverse events were nasopharyngitis and upper respiratory tract infections, with no significant laboratory abnormalities indicative of JAK1/2/3 inhibition observed [3] [8]. Importantly, deucravacitinib treatment was not associated with the **hematologic changes, lipid abnormalities, or liver enzyme elevations** that have been observed with broader JAK inhibitors, supporting its selective mechanism of action [3]. This clinical safety profile aligns with genetic evidence showing that humans with naturally occurring TYK2 loss-of-function variants (P1104A) are protected from autoimmune diseases without increased risk of serious infections or cancer [2].

Mechanistic Implications and Therapeutic Applications

The mechanistic differences between these inhibitors translate to distinct therapeutic implications. **SAR-20347's** broader JAK inhibition profile may provide **enhanced efficacy** in certain disease contexts where

multiple cytokine pathways drive pathology, particularly conditions with both innate and adaptive immune activation. However, this comes with a potential trade-off of **broader immunosuppression** and possible class-related adverse effects. The dual TYK2/JAK1 inhibition may be particularly relevant for conditions like psoriasis where multiple cytokine families (IL-23, IL-12, type I IFN, and others) contribute to disease pathogenesis [6].

Deucravacitinib's highly selective TYK2 inhibition aligns with a **targeted immunomodulatory approach** that preserves essential JAK-dependent physiological functions. This selectivity is particularly advantageous for **chronic administration** in autoimmune conditions requiring long-term treatment, where preservation of hematopoietic function (JAK2-dependent) and immune surveillance (JAK1- and JAK3-dependent) is clinically important [3]. The genetic validation for TYK2 inhibition—where humans with partial TYK2 deficiency show reduced autoimmune disease risk without increased infection susceptibility—provides strong support for this targeted approach [2]. Deucravacitinib's clinical success in psoriasis and its investigation in multiple other autoimmune conditions (SLE, inflammatory bowel diseases, psoriatic arthritis) demonstrates the therapeutic potential of this selective mechanism [1] [2] [7].

Conclusion and Research Applications

In summary, **SAR-20347** and deucravacitinib represent distinct generations of TYK2 inhibitors with fundamentally different mechanisms and selectivity profiles. **SAR-20347** serves as a **valuable research tool** for investigating the physiological roles of TYK2 and JAK1 in immune responses and disease models, particularly when broader JAK inhibition is desired. Its well-characterized activity against multiple JAK family members makes it useful for preclinical studies comparing selective versus broad JAK inhibition strategies.

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